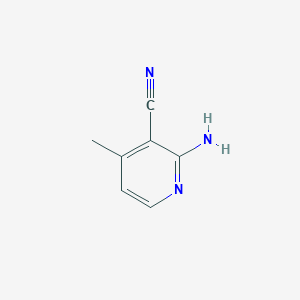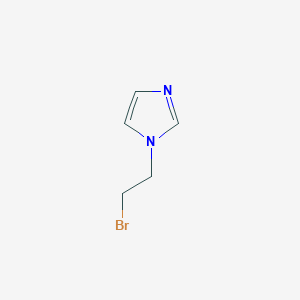
4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide
Descripción general
Descripción
“4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is a sulfur-containing heterocyclic organic compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.26 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” involves several steps. One method involves the use of 4- (prop-2-yn-1-yl)thiomorpholine in dichloromethane, to which m-CPBA is added at 0°C . The reaction mixture is then stirred at room temperature for 6 hours .Molecular Structure Analysis
The molecular structure of “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is represented by the formula C7H15NO3S . This indicates that it contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
“4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is a solid at 20°C . It has a molecular weight of 193.26 .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
This compound is a part of numerous compounds valuable in medicinal chemistry . It is used in the development of new antitumor agents based on thiazines and thiazoles . The combination of the thiazine or thiazine ring with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
Anticancer Applications
The compound has shown promising results in the field of cancer research. It is used in the synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines which have been studied for anticancer activity as topoisomerase II alpha inhibitors .
Antibacterial Applications
Thiazine derivatives, including this compound, have shown antibacterial activity . They are used in the development of new drugs to combat bacterial infections .
Antifungal Applications
In addition to its antibacterial properties, this compound also exhibits antifungal activity . This makes it a valuable resource in the development of antifungal medications .
Antimalarial Applications
The compound is also used in the development of antimalarial drugs . Its unique chemical structure allows it to interfere with the life cycle of malaria parasites .
Green Synthesis Methods
The compound is synthesized through green synthesis methods . These methods are eco-friendly and cost-effective, making the production of this compound more sustainable .
Electrocatalysis Applications
The compound is used in electrocatalysis within deep eutectic solvents . It offers an insightful analysis of the challenges and prospects inherent in electrocatalysis .
Material Innovation
The compound presents myriad advantages, including extensive opportunities for material innovation . It is used as a reaction medium in electrocatalysis, broadening its horizons in the realm of material science .
Safety And Hazards
When handling “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJSFWFPXNWBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465751 | |
| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide | |
CAS RN |
205194-33-8 | |
| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)
![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)





![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)